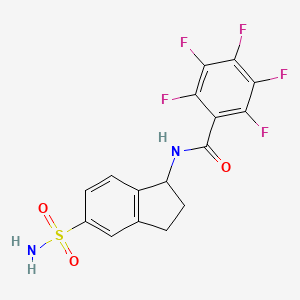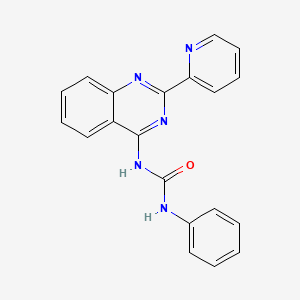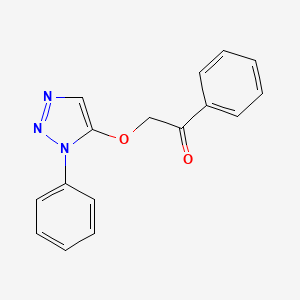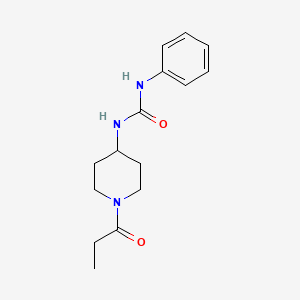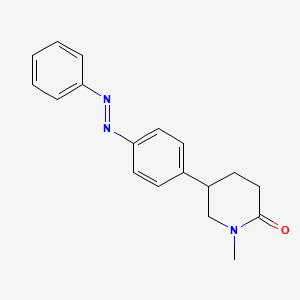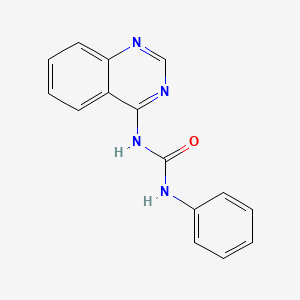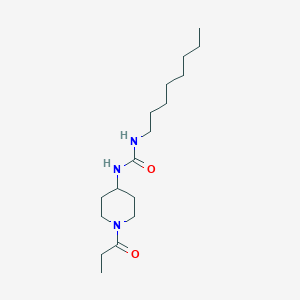
1-Octyl-3-(1-propionylpiperidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-オクチル-3-(1-プロピオニルピペリジン-4-イル)尿素は、そのユニークな化学構造と潜在的な用途により、さまざまな科学分野で注目を集めている合成化合物です。この化合物は、尿素骨格に結合したオクチル基、プロピオニル基、およびピペリジニル基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
1-オクチル-3-(1-プロピオニルピペリジン-4-イル)尿素の合成は、通常、1-プロピオニルピペリジンとオクチルイソシアネートの反応を含みます。反応は、尿素結合の形成を促進するために、しばしば触媒の存在下で、制御された条件下で行われます。反応混合物は、通常、反応物の目的の生成物への完全な変換を保証するために、特定の温度に加熱されます。
工業的生産方法
工業的な設定では、1-オクチル-3-(1-プロピオニルピペリジン-4-イル)尿素の生産は、反応物が正確な化学量論比で組み合わせられる大規模なバッチ反応器を含み得ます。温度、圧力、および触媒濃度などの反応条件は、収率と純度を最大化するために最適化されます。次に、生成物は結晶化またはクロマトグラフィーなどの技術を使用して精製されます。
化学反応の分析
反応の種類
1-オクチル-3-(1-プロピオニルピペリジン-4-イル)尿素は、次のものを含むさまざまな化学反応を受けることができます。
酸化: この化合物は、対応する酸化物または他の酸化された誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、化合物をその還元型に変換することができ、その化学的性質が変化する可能性があります。
置換: この化合物は、1つの官能基が別の官能基に置き換えられる置換反応に参加することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤は、制御された条件下で使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: さまざまな求核剤または求電子剤を、目的の置換反応に応じて使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究の応用
化学: この化合物は、有機合成における試薬として、そしてより複雑な分子の構成要素として使用されています。
生物学: 細胞プロセスや酵素阻害への影響など、その潜在的な生物学的活性について調査されています。
医学: 神経障害や炎症の治療における治療薬としての可能性について研究されています。
産業: この化合物は、新素材の開発や、さまざまな産業プロセスにおける添加剤として使用されています。
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It has been investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
作用機序
1-オクチル-3-(1-プロピオニルピペリジン-4-イル)尿素の作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、特定の酵素を阻害したり、受容体の活性を調節したりすることで、細胞シグナル伝達と機能の変化につながる可能性があります。正確な分子標的と経路は、特定のアプリケーションとコンテキストによって異なる場合があります。
類似の化合物との比較
1-オクチル-3-(1-プロピオニルピペリジン-4-イル)尿素は、次のような他の類似の化合物と比較できます。
1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素: この化合物は、ピペリジニル基と尿素骨格も含まれていますが、オクチル基の代わりにトリフルオロメトキシフェニル基が存在することによって異なります.
1-プロピオニルピペリジン-4-イル)尿素: オクチル基がなく、化学的性質と生物学的活性に違いが生じる可能性のある、より単純な類似体.
1-オクチル-3-(1-プロピオニルピペリジン-4-イル)尿素の独自性は、その官能基の特定の組み合わせにあり、これにより、異なる化学反応性と生物学的効果が得られます。
類似化合物との比較
1-Octyl-3-(1-propionylpiperidin-4-yl)urea can be compared with other similar compounds, such as:
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea: This compound also contains a piperidinyl group and a urea backbone but differs in the presence of a trifluoromethoxyphenyl group instead of an octyl group.
1-Propionylpiperidin-4-yl)urea: A simpler analog that lacks the octyl group, which may result in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological effects.
特性
分子式 |
C17H33N3O2 |
|---|---|
分子量 |
311.5 g/mol |
IUPAC名 |
1-octyl-3-(1-propanoylpiperidin-4-yl)urea |
InChI |
InChI=1S/C17H33N3O2/c1-3-5-6-7-8-9-12-18-17(22)19-15-10-13-20(14-11-15)16(21)4-2/h15H,3-14H2,1-2H3,(H2,18,19,22) |
InChIキー |
QCBCCMKAGKJZIU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC(=O)NC1CCN(CC1)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


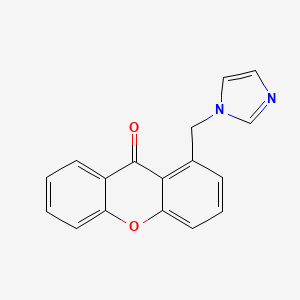
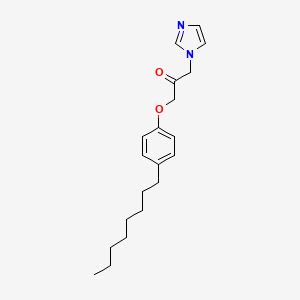
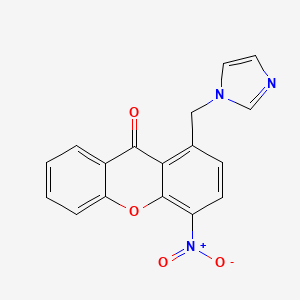
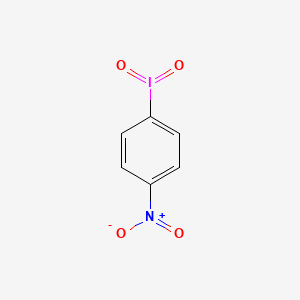

![1-Methoxy-6-phenyl-6H-benzo[c]chromene](/img/structure/B10840403.png)
